molecular formula C11H16N2O3 B12437299 N-[1-(2-furanyl)ethylideneamino]carbamic acid tert-butyl ester

N-[1-(2-furanyl)ethylideneamino]carbamic acid tert-butyl ester

Cat. No.: B12437299
M. Wt: 224.26 g/mol
InChI Key: HWHKIBIMLPQWAL-UHFFFAOYSA-N
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Description

N-[1-(2-furanyl)ethylideneamino]carbamic acid tert-butyl ester is a chemical compound known for its unique structure and properties. It is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a tert-butyl ester group, which is commonly used as a protecting group in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-furanyl)ethylideneamino]carbamic acid tert-butyl ester typically involves the reaction of 2-furanylacetaldehyde with tert-butyl carbamate in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often at room temperature, and can be facilitated by the use of anhydrous solvents and reagents to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-furanyl)ethylideneamino]carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction can produce alcohol or amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-furanyl)ethylideneamino]carbamic acid tert-butyl ester is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The furan ring can participate in unique interactions with biological targets, making this compound valuable in various research applications .

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

tert-butyl N-[1-(furan-2-yl)ethylideneamino]carbamate

InChI

InChI=1S/C11H16N2O3/c1-8(9-6-5-7-15-9)12-13-10(14)16-11(2,3)4/h5-7H,1-4H3,(H,13,14)

InChI Key

HWHKIBIMLPQWAL-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)OC(C)(C)C)C1=CC=CO1

Origin of Product

United States

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